1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multistep reactions starting from readily available starting materials. Common synthetic routes include:
Condensation Reactions: These involve the reaction of an aldehyde with an amine to form an imine, followed by cyclization.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next, all occurring in a single reaction vessel.
Chemical Reactions Analysis
1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Scientific Research Applications
1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse applications in medicinal chemistry.
Imidazo[1,2-a]pyrazines: These compounds also have a similar core structure but differ in their reactivity and biological activities .
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(benzylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15(2)17-12-21(24-14-16-8-4-3-5-9-16)26-20-11-7-6-10-19(20)25-22(26)18(17)13-23/h3-12,15,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQRKBZSHDUNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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